1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro-
Description
1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- is a heterocyclic compound featuring an indole core substituted with two carboxamide groups and a 2,4-dimethoxyphenyl moiety at the N1 position.
Properties
IUPAC Name |
1-N-(2,4-dimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-12-7-8-13(16(10-12)25-2)20-18(23)21-14-6-4-3-5-11(14)9-15(21)17(19)22/h3-8,10,15H,9H2,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPODREHBEVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171966 | |
| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-29-4 | |
| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of the Dicarboxamide Group: This step may involve the reaction of the indole core with phosgene or other carbonylating agents to introduce the dicarboxamide functionality.
Attachment of the Dimethoxyphenyl Group: The final step could involve the coupling of the dimethoxyphenyl group to the indole core, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to a more reactive intermediate.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural similarities and differences between the target compound and analogs from the evidence:
Key Observations :
- The 2,4-dimethoxyphenyl group is a common substituent in bioactive compounds, enhancing interactions with biological targets via hydrogen bonding or hydrophobic effects .
- Carboxamide groups (present in the target compound and triazole derivatives ) contribute to solubility and binding affinity.
- Core Heterocycles : Indole derivatives are associated with diverse bioactivities (e.g., kinase inhibition), whereas triazoles and pyrimidines are often explored for antimicrobial or antiparasitic effects .
Physicochemical Properties:
- Elemental Analysis : reports C, H, N percentages for a bromo-carboxamide (C: 55.73–55.78%, H: 5.04%, N: 4.89–5.00%) , which may approximate the target compound’s composition.
- Spectroscopy : IR and ¹H NMR () confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, methoxy protons at δ 3.7–3.9 ppm) .
Activity Profiles:
- Antimalarial Potential: Chalcones with 2,4-dimethoxyphenyl groups exhibit 10.94–50% inhibition of PfFd-PfFNR, attributed to electrostatic interactions with the amino group . The target compound’s carboxamide may mimic this behavior.
- Antimicrobial Activity : Triazole-carboxamides () show broad biological activity, though their efficacy depends on substituent electronegativity (e.g., difluoromethoxy vs. methoxy) .
Toxicity Predictions:
- uses GUSAR-online to predict acute toxicity of triazole derivatives, noting lower toxicity for 2,4-dimethoxyphenyl analogs compared to 3,4-substituted ones . This trend may extend to the target compound.
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